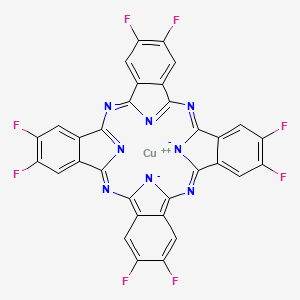

F8CuPc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

F8CuPc, also known as 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper (II), is a chemical compound with the molecular formula C32H8CuF8N8 .

Physical And Chemical Properties Analysis

F8CuPc exhibits n-type semiconducting behavior . The overlap integral between the frontier molecular orbitals of adjacent F8CuPcs in the one-dimensional chain is estimated: the overlap integral between the lowest unoccupied molecular orbitals is 5.4 × 10−3, which is larger than that in a typical n-type semiconducting material F16CuPc (2.1 × 10−3) .Wissenschaftliche Forschungsanwendungen

Photonic & Optical Materials

F8CuPc is used as a dye in photonic and optical materials due to its unique light absorption properties . It has a maximum absorption wavelength (λmax) of 677 nm , making it suitable for applications that require infrared (IR) light absorption .

Catalyst for Click Reactions

F8CuPc has been reported to be an efficient and versatile catalyst for click reactions . It has been used for the synthesis of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The catalyst can be easily separated from the reaction by a simple filtration technique and reused up to 5 times without significant loss of its catalytic activity .

Organic Synthesis

In organic synthesis, copper-based organic complexes like F8CuPc have been extensively applied in coupling reactions . The rich chemistry of copper complexes is observed due to the variable oxidation states of copper (Cu (0), Cu (I), Cu (II), and Cu (III)), which allows it to participate in one-electron or two-electron processes .

Synthesis of Nitrogen-based Heterocycles

Nitrogen-based heterocycles are important structural building blocks of many natural products including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agro-chemicals, antibiotics, etc . F8CuPc has been utilized for the synthesis of various organic N-heterocycles in different reaction conditions .

Infrared (IR) Dye

F8CuPc is an organometallic compound used as an infrared (IR) dye . Its unique light absorption properties make it suitable for applications that require infrared (IR) light absorption .

Safety and Hazards

Zukünftige Richtungen

The use of F8CuPc in organic field-effect transistors and solar cells has been studied . The power conversion efficiency of the inverted-type cell was 0.11%, approximately 6.5 times higher than that of the normal-type cell . This suggests potential future applications of F8CuPc in the field of renewable energy.

Wirkmechanismus

Mode of Action

It is known that F8CuPc has a unique structure that allows it to interact with its targets in a specific manner .

Biochemical Pathways

It is known that f8cupc can act as an electrocatalyst for co2 to c2h4 . This suggests that F8CuPc may play a role in energy conservation and carbon dioxide reduction pathways.

Pharmacokinetics

Given the complex nature of the compound, it is likely that these properties would be influenced by factors such as the compound’s structure, stability, and interactions with biological systems .

Result of Action

Its role as an electrocatalyst suggests that it may have significant effects on energy conservation and carbon dioxide reduction at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of F8CuPc. For example, the compound’s stability can be affected by factors such as temperature and humidity . Furthermore, the compound’s efficacy as an electrocatalyst may be influenced by factors such as the presence of other chemicals and the pH of the environment .

Eigenschaften

IUPAC Name |

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZEEBBXMOLOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H8CuF8N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693720 |

Source

|

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

F8CuPc | |

CAS RN |

148651-60-9 |

Source

|

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)